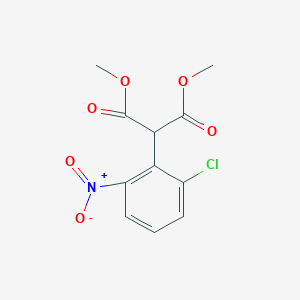

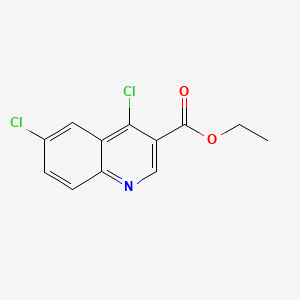

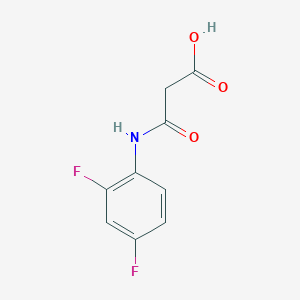

![molecular formula C12H10N2O2S B1300555 Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate CAS No. 64951-05-9](/img/structure/B1300555.png)

Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate

Übersicht

Beschreibung

Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate is a compound that belongs to the class of imidazo[2,1-b]benzothiazoles, which are heterocyclic compounds containing a fused imidazole and benzothiazole ring system. This class of compounds has been the subject of various studies due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of this compound derivatives has been reported using different methods. One approach involves the reaction of 3-arylamino-4-ethoxycarbonylisoxazol-5(2H)-ones with triethylamine in ethanol under reflux conditions, providing a convenient synthesis route for these compounds . Another method includes the reaction of substituted 2-aminothiazoles and 2-aminobenzothiazoles with ethyl 4-bromoacetoacetate to yield ethyl imidazo[2,1-b]thiazole-6- and imidazo[2,1-b]benzothiazole-2-acetates .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic methods and theoretical calculations. For instance, the crystal structure of similar compounds has been determined using single-crystal X-ray diffraction, revealing intermolecular interactions such as C—H…O hydrogen bonds and C—H…π interactions that stabilize the crystal structure . Theoretical structural optimization using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level of theory has been employed to confirm the experimental findings and to calculate properties such as the band gap energy .

Chemical Reactions Analysis

This compound and its derivatives can undergo various chemical reactions. For example, they can be used as intermediates to synthesize new compounds by reacting with different acid chlorides or cyanoacrylate derivatives . These reactions can lead to the formation of compounds with potential analgesic and CNS depressant activity, as well as anticancer properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives have been characterized using spectroscopic techniques such as FTIR and NMR. X-ray diffraction and DFT studies provide insights into the molecular geometry, intermolecular interactions, and electronic properties of these compounds . The molecular electrostatic potential (MEP) and Mulliken population analysis can be used to identify potential hydrogen bonding sites and to understand the distribution of electron density within the molecule .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Activity

Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate and its derivatives have been extensively studied for their pharmacological activities. For instance, Grandolini et al. (1993) synthesized various imidazo[2,1-b]benzothiazole carboxylic and acetic acids, showing potential for anti-inflammatory, analgesic, and ulcerogenic activities (Grandolini et al., 1993).

Anti-Inflammatory and Analgesic Properties

Research by Abignente et al. (1976) focused on the anti-inflammatory properties of ethyl imidazo[2,1-b]benzothiazole-2-acetates and their acetic acids, highlighting their pharmacological significance (Abignente et al., 1976).

Synthesis and Chemical Studies

The chemical synthesis of this compound has been explored in various studies. Abignente et al. (1987) investigated the reaction of 2-aminobenzothiazoles with ethyl 3-bromo-4-oxopentanoate to produce imidazo[2,1-b]benzothiazole derivatives, contributing to the understanding of its chemical properties (Abignente et al., 1987).

Antiallergic Activity

Ager et al. (1988) found that certain derivatives of this compound exhibit significant antiallergic activity, indicating potential therapeutic uses (Ager et al., 1988).

Antibacterial Activity

Palkar et al. (2010) synthesized a series of imidazo[2,1-b]benzothiazole derivatives that demonstrated promising antibacterial activities against various bacteria, suggesting its use in antimicrobial treatments (Palkar et al., 2010).

Radiosensitizing Properties

Majalakere et al. (2020) reported the synthesis of imidazo[2,1-b][1,3]benzothiazole derivatives as effective radiosensitizers in cancer treatment, showing considerable in vitro anticancer activity (Majalakere et al., 2020).

Wirkmechanismus

Target of Action

Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate and its derivatives have been identified as potential antimycobacterial agents . The primary target of these compounds is the Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) , a bacterium that causes tuberculosis.

Mode of Action

Molecular docking and dynamics studies suggest that these compounds interact with the pantothenate synthetase of mtb, leading to the inhibition of this enzyme . This interaction disrupts the normal functioning of the bacterium, thereby exerting an antimycobacterial effect .

Biochemical Pathways

The inhibition of Pantothenate synthetase disrupts the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various biochemical pathways in the bacterium . This disruption affects the downstream effects of these pathways, leading to the inhibition of the growth and proliferation of Mtb .

Pharmacokinetics

In silico admet prediction has been carried out for some of its derivatives

Result of Action

The most active derivative of this compound, IT10, displayed significant inhibitory activity against Mtb . It showed an IC50 of 2.32 μM and an IC90 of 7.05 μM against Mtb H37Ra . Furthermore, these compounds showed selective inhibition of Mtb over a panel of non-tuberculous mycobacteria (NTM) .

Action Environment

It’s known that the efficacy of antimycobacterial agents can be influenced by factors such as ph, temperature, and the presence of other substances

Safety and Hazards

While specific safety and hazards information for Ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate is not available in the sources, it’s generally recommended to avoid all personal contact, including inhalation . Use in a well-ventilated area is advised, and personal protective equipment should be worn when risk of exposure occurs .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c1-2-16-11(15)8-7-14-9-5-3-4-6-10(9)17-12(14)13-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOXQBVMMDCPSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C3=CC=CC=C3SC2=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363195 | |

| Record name | ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64951-05-9 | |

| Record name | Imidazo[2,1-b]benzothiazole-2-carboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64951-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl imidazo[2,1-b][1,3]benzothiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

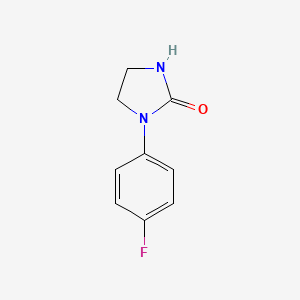

![3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300474.png)

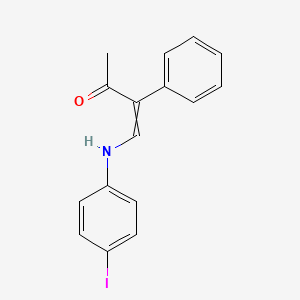

![3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300475.png)

![ethyl 1-(5-{2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]carbohydrazonoyl}-2-pyridinyl)-4-piperidinecarboxylate](/img/structure/B1300486.png)

![5-[2-(4-Fluoroanilino)ethenyl]-3-(methylthio)-4-isothiazolecarbonitrile](/img/structure/B1300490.png)

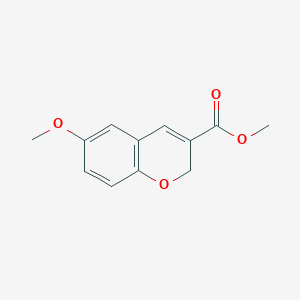

![1-Naphtho[2,1-b]furan-2-yl-1-ethanone](/img/structure/B1300553.png)